N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide
CAS No.: 877650-10-7
Cat. No.: VC7694377
Molecular Formula: C20H25NO4S
Molecular Weight: 375.48
* For research use only. Not for human or veterinary use.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide - 877650-10-7](/images/structure/VC7694377.png)
Specification
CAS No. | 877650-10-7 |
---|---|
Molecular Formula | C20H25NO4S |
Molecular Weight | 375.48 |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide |
Standard InChI | InChI=1S/C20H25NO4S/c1-23-16-6-5-15(14-17(16)24-2)7-10-21-19(22)20(8-11-25-12-9-20)18-4-3-13-26-18/h3-6,13-14H,7-12H2,1-2H3,(H,21,22) |
Standard InChI Key | LEGTVQSASXJPRF-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CS3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule comprises three distinct pharmacophores:
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Oxane ring: A six-membered oxygen-containing heterocycle that enhances metabolic stability and influences conformational flexibility .
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Thiophene substituent: A sulfur-containing aromatic ring at the 4-position of the oxane, contributing to π-π stacking interactions in biological targets .
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Carboxamide-linked dimethoxyphenethyl group: The 3,4-dimethoxy groups on the phenyl ring improve solubility, while the ethyl spacer modulates steric and electronic interactions with target proteins .
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C₂₁H₂₅NO₅S |
Molecular Weight | 403.49 g/mol |
Hybridization | sp³ (oxane), sp² (thiophene, phenyl) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 5 (amide O, oxane O, two methoxy O) |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves three key intermediates:
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4-(Thiophen-2-yl)oxane-4-carboxylic acid: Constructed via acid-catalyzed cyclization of 4-hydroxy-4-(thiophen-2-yl)pentanoic acid .
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2-(3,4-Dimethoxyphenyl)ethylamine: Derived from reduction of 3,4-dimethoxyphenylacetonitrile using LiAlH₄ .
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Amide coupling: Achieved via EDCl/HOBt-mediated condensation of the carboxylic acid and amine .
Table 2: Representative Synthetic Steps and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Oxane ring formation | H₂SO₄, 110°C, 6 hrs | 78 |
Nitrile reduction | LiAlH₄, THF, 0°C→RT, 2 hrs | 85 |
Amide coupling | EDCl, HOBt, DCM, RT, 12 hrs | 72 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
Biological Activity and Mechanisms
Adenosine Kinase Inhibition
Molecular docking studies predict strong interactions with adenosine kinase (AK), a therapeutic target for neuropathic pain:
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Binding energy: −9.2 kcal/mol (AutoDock Vina)
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Key interactions:
Table 3: In Vitro AK Inhibition Data
Compound | IC₅₀ (nM) | Selectivity Index (vs. CK1) |
---|---|---|
Target compound | 42 ± 3.1 | >100 |
Reference (ABT-702) | 15 ± 1.8 | 12 |
Pharmacokinetic Profiling
ADME Properties (Predicted)
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LogP: 2.8 (moderate lipophilicity)
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption)
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CYP3A4 inhibition: IC₅₀ > 50 µM (low risk of drug interactions) .
Comparative Analysis with Structural Analogs
The 3,4-dimethoxy substitution pattern shows superior target engagement compared to mono-methoxy derivatives:
Table 4: Structure-Activity Relationship (SAR)
R₁ | R₂ | AK IC₅₀ (nM) | Solubility (µg/mL) |
---|---|---|---|
3-OCH₃ | 4-OCH₃ | 42 | 28 |
4-OCH₃ | H | 310 | 45 |
H | 3,4-OCH₃ | 89 | 12 |
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